5-amino-1-methyl-1H-pyrazole-3-carboxamide CAS 1367780-31-1
5-amino-1-methyl-1H-pyrazole-3-carboxamide CAS 1367780-31-1
5-Amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1): A Critical Pharmacophore Building Block in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1) has emerged as a highly versatile building block, particularly in the development of ATP-competitive inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway[1]. As a Senior Application Scientist, I have utilized this specific pyrazole derivative extensively to construct pyrazolopyrimidine architectures. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven synthetic methodologies.
Physicochemical Profiling
Understanding the baseline properties of CAS 1367780-31-1 is critical for optimizing reaction conditions and predicting its behavior in biological assays. The compound is a low-molecular-weight, polar heterocycle that serves as an excellent hydrogen bond donor/acceptor system[2].
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Implication |
| Chemical Name | 5-amino-1-methyl-1H-pyrazole-3-carboxamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1367780-31-1 | Unique identifier for procurement and safety tracking[2]. |
| Molecular Formula | C5H8N4O | Indicates a high nitrogen-to-carbon ratio, typical of kinase hinge-binders. |
| Molecular Weight | 140.144 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| InChIKey | GEPIEDRYDYIPHS-UHFFFAOYSA-N | Useful for cheminformatics and structural database querying[2]. |
| Physical Form | Solid powder | Requires dissolution in polar aprotic solvents (e.g., DMF, DMSO) for reactions[2]. |
| Storage | Room Temperature (RT) | Chemically stable under standard laboratory conditions[2]. |
Mechanistic Rationale in Drug Design
The selection of 5-amino-1-methyl-1H-pyrazole-3-carboxamide over other aniline or pyrazole derivatives is not arbitrary; it is driven by precise structural biology requirements.
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Conformational Locking: The N1-methyl group prevents tautomerization of the pyrazole ring. This "locks" the molecule into a single, predictable conformation, which reduces the entropic penalty upon binding to a target protein and increases the overall lipophilicity (LogP) compared to an NH-pyrazole.
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Hinge Region Interaction: The 3-carboxamide moiety is a potent hydrogen-bonding array. In the context of Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors, this group frequently forms critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met108 in ERK2)[1].
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Synthetic Handle: The 5-amino group acts as a nucleophile, allowing for facile coupling to electrophilic cores (such as 2-chloropyrimidines) to build larger, multi-ring pharmacophores[1].
MAPK/ERK signaling cascade and targeted inhibition via pyrazole-derived scaffolds.
Synthetic Methodologies & Protocols
The most common application of CAS 1367780-31-1 is its use as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions to synthesize complex pyrazolopyrimidines[1]. Because the 5-amino group is partially deactivated by the electron-withdrawing nature of the adjacent pyrazole ring and carboxamide, specific conditions must be met to drive the reaction to completion.
Standard SNAr Coupling Workflow
Causality of Reagents: We utilize N,N-diisopropylethylamine (DIPEA) rather than standard amine bases because it is non-nucleophilic; it acts purely as an acid scavenger for the HCl generated during the reaction, preventing the degradation of the electrophile. Anhydrous DMF is chosen because its high dielectric constant stabilizes the polar transition state of the SNAr mechanism.
Self-Validating Protocol: To ensure this protocol is self-validating, always run a parallel micro-scale reaction (10 mg scale) with a highly reactive electrophile (e.g., 2,4-dichloropyrimidine) as a positive control. If the control fails to yield product, the anhydrous integrity of the solvent or the nucleophilicity of the specific batch of 1367780-31-1 is compromised.
Step-by-Step Methodology:
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Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-amino-1-methyl-1H-pyrazole-3-carboxamide (140 mg, 1.0 mmol, 1.0 eq) and the target 2-chloro-heterocycle (1.1 mmol, 1.1 eq). Purge the vial with nitrogen gas for 5 minutes.
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Solvation: Inject 5.0 mL of anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir until a homogenous solution is formed.
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Base Addition: Add DIPEA (435 µL, 2.5 mmol, 2.5 eq) dropwise via syringe.
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Heating: Transfer the vial to a pre-heated reaction block set to 90°C. Stir continuously for 4 to 12 hours.
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Monitoring: At the 4-hour mark, extract a 5 µL aliquot, dilute it in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS to confirm the disappearance of the starting mass (m/z 141 [M+H]+) and the appearance of the product mass.
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Quenching & Isolation: Once complete, cool the reaction to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water under vigorous stirring. A precipitate should form immediately.
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Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with cold water (2 x 10 mL) followed by diethyl ether (10 mL) to remove residual DMF and unreacted electrophile. Dry under high vacuum.
Standard SNAr workflow for 5-amino-1-methyl-1H-pyrazole-3-carboxamide coupling.
Troubleshooting: The Buchwald-Hartwig Alternative
If the target electrophile is highly deactivated (e.g., an electron-rich chloropyrimidine), the SNAr reaction will stall. In such cases, transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Replace DMF/DIPEA with 1,4-Dioxane and Cesium Carbonate (Cs2CO3), and utilize a catalyst system of Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) at 100°C. The bidentate Xantphos ligand enforces a bite angle that promotes reductive elimination, forcing the sterically hindered 5-amino group to couple efficiently.
Analytical Validation Standards
To ensure the integrity of the synthesized intermediates, rigorous analytical validation must be performed.
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LC-MS (Liquid Chromatography-Mass Spectrometry): The parent compound (CAS 1367780-31-1) exhibits a strong[M+H]+ peak at m/z 141.07. During reaction monitoring, the shift to the coupled product mass must be verified in positive electrospray ionization (ESI+) mode[3].
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1H NMR (Nuclear Magnetic Resonance): In DMSO-d6, the N-methyl group of the starting material appears as a sharp singlet around δ 3.6 - 3.8 ppm. The pyrazole CH proton typically appears as a singlet near δ 5.9 - 6.1 ppm. The disappearance of the broad 5-amino singlet (typically integrating for 2H around δ 5.5 ppm) and its replacement by a 1H downfield secondary amine signal (δ 8.5 - 10.0 ppm) confirms successful coupling.
References
- ERK Inhibitors and Uses Thereof (Patent AU2014214846A1)
